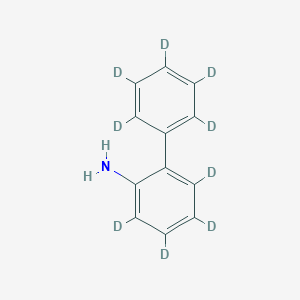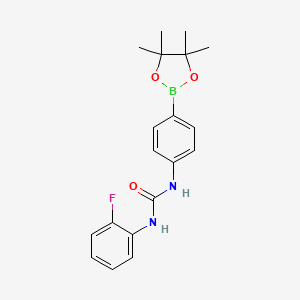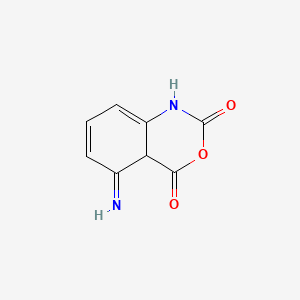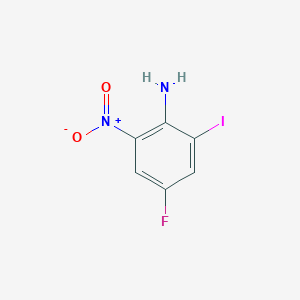
Tetrahydroxyl diphenylethylene-2-o-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydroxyl diphenylethylene-2-o-glucoside typically involves several steps:
Formation of 2,3,5,4’-tetrahydroxystilbene derivative: This is achieved by reacting styrene with p-toluenesulfonyl chloride.
Formation of dihydroxyacetyl chloride: This involves the reaction of dihydroxyacetic acid with tin(II) chloride.
Condensation Reaction: The derivative from step 1 is condensed with dihydroxyacetyl chloride in the presence of a base to form 2,3,5,4’-tetrahydroxystilbene.
Glycosylation: The final step involves the reaction of 2,3,5,4’-tetrahydroxystilbene with glucose in the presence of an acid catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as Polygonum multiflorum, followed by purification processes to obtain the compound in high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Tetrahydroxyl diphenylethylene-2-o-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying stilbene derivatives and their reactions.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, cardioprotective, and neuroprotective activities.
Industry: Utilized in the development of natural antioxidants and anti-aging products.
Mécanisme D'action
The mechanism of action of tetrahydroxyl diphenylethylene-2-o-glucoside involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms to reactive oxygen species.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2).
Cardioprotective Activity: The compound protects against cardiovascular diseases by reducing lipid peroxidation and improving endothelial function.
Comparaison Avec Des Composés Similaires
Resveratrol: Another stilbene derivative with similar antioxidant and anti-inflammatory properties.
Piceid: A glucoside derivative of resveratrol with comparable biological activities.
Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability and similar therapeutic effects.
Uniqueness: Tetrahydroxyl diphenylethylene-2-o-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and stability compared to other stilbene derivatives. This makes it particularly valuable in pharmaceutical and cosmetic applications .
Propriétés
Formule moléculaire |
C20H22O9 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H22O9/c21-9-15-16(25)17(26)18(27)20(28-15)29-19-11(7-13(23)8-14(19)24)4-1-10-2-5-12(22)6-3-10/h1-8,15-18,20-27H,9H2/b4-1-/t15-,16-,17+,18-,20+/m1/s1 |
Clé InChI |
JAYVHSBYKLLDJC-ZPBLDHPVSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\C2=C(C(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[18-(2-Carboxyethyl)-7-ethenyl-12-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12340459.png)




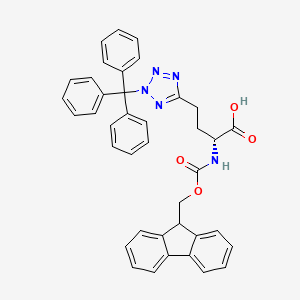
![2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester](/img/structure/B12340494.png)
![Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12340503.png)

